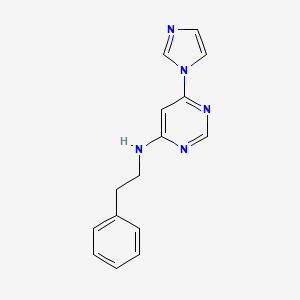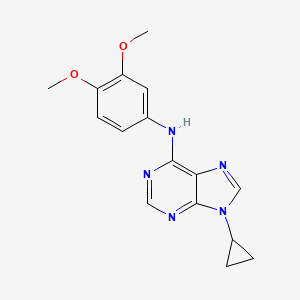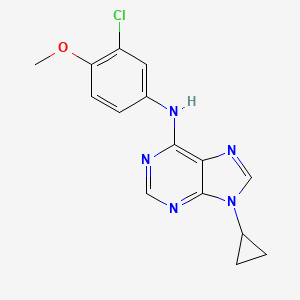
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine (6-IPPA) is a synthetic compound that has been studied for its potential applications in scientific research. 6-IPPA is a versatile compound that can be used to study a variety of biochemical and physiological processes in living organisms. 6-IPPA has been studied for its ability to modulate the activity of various proteins and enzymes, and has been found to have a wide range of potential applications in scientific research.
科学研究应用
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several proteins and enzymes, including protein kinase C, cyclooxygenase-2, and phospholipase A2. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has also been found to modulate the activity of several G-protein coupled receptors, including the β-adrenergic receptor, the muscarinic acetylcholine receptor, and the histamine H1 receptor.
作用机制
The exact mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is not yet fully understood. However, it is believed that 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can modulate the activity of various proteins and enzymes by binding to specific sites on their surface. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine may also modulate the activity of various ion channels and G-protein coupled receptors by binding to specific sites on their surface.
Biochemical and Physiological Effects
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to have a wide range of biochemical and physiological effects. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several proteins and enzymes, including protein kinase C, cyclooxygenase-2, and phospholipase A2. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has also been found to modulate the activity of several G-protein coupled receptors, including the β-adrenergic receptor, the muscarinic acetylcholine receptor, and the histamine H1 receptor.
实验室实验的优点和局限性
The use of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in laboratory experiments has several advantages. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is a relatively simple compound to synthesize and is relatively inexpensive compared to other compounds used for scientific research. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several proteins and enzymes, ion channels, and G-protein coupled receptors, making it a useful tool for studying a variety of biochemical and physiological processes.
However, the use of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in laboratory experiments also has some limitations. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is a relatively new compound and its exact mechanism of action is not yet fully understood. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine may have some unwanted side effects, such as the inhibition of other proteins and enzymes, which may interfere with the results of laboratory experiments.
未来方向
The potential applications of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in scientific research are still being explored. Future research could focus on further elucidating the exact mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine and its potential side effects. Additionally, future research could focus on the potential therapeutic applications of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine, such as its potential use as a treatment for various diseases and disorders. Additionally, future research could focus on the potential use of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine as a tool for studying the biochemical and physiological processes of living organisms.
合成方法
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized through a variety of methods. The most commonly used method is to react 2-phenylethyl pyrimidine with 1H-imidazole-1-yl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized from the reaction of 2-phenylethyl pyrimidine with 1H-imidazole-1-yl bromide in the presence of a base, such as triethylamine.
属性
IUPAC Name |
6-imidazol-1-yl-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-4-13(5-3-1)6-7-17-14-10-15(19-11-18-14)20-9-8-16-12-20/h1-5,8-12H,6-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCYADDMGNFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443377.png)
![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)



![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)

![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)